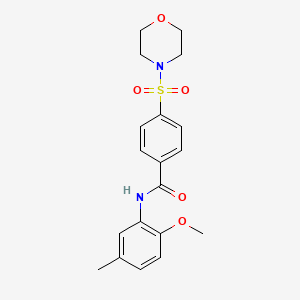![molecular formula C22H20N2O3 B5514789 4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5514789.png)
4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid often involves multi-step reactions, employing techniques like condensation reactions, cycloreactions, and the use of catalysts for functionalization. For instance, complex metal coordination polymers have been synthesized using quinoline derivatives, demonstrating the intricate methods involved in constructing such compounds (Rad et al., 2016). These methods showcase the diversity of synthesis approaches, including direct ortho-C-H amidation/amination of benzoic acids with N-chlorocarbamates/N-chloromorpholines, facilitated by Rh(III) catalysis, to produce anthranilic acids (Fo‐Ning Ng et al., 2014).
Molecular Structure Analysis
The molecular and crystal structures of these compounds are characterized using techniques like X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of a related compound was determined, providing insights into its molecular assembly characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions (Perin et al., 2011). These analyses contribute to understanding the compounds' stability, reactivity, and potential intermolecular interactions in various environments.
Chemical Reactions and Properties
The chemical reactivity of compounds like 4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid often involves interactions with metal ions, leading to the formation of coordination polymers with unique properties. For example, compound 3 exhibits strong fluorescence emission upon excitation at room temperature, highlighting the potential of these compounds in sensing applications (Rad et al., 2016). Additionally, the synthesis of hybrid compounds based on benzoic acid derivatives illustrates the compounds' versatility in forming novel structures with various pharmacophoric fragments (Ivanova et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and boiling points, are critical for their application in different domains. While specific data on 4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid might not be available, studies on similar compounds provide valuable insights. For instance, the solubility and fluorescence properties of quinoline derivatives under different conditions can inform their use in fluorescent probes and sensing technologies.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, define the applications of these compounds. The ortho-selective direct C-H bond amidation/amination of benzoic acids, leading to functionalized anthranilic acids, showcases the chemical versatility and potential for further functionalization of these compounds (Fo‐Ning Ng et al., 2014).
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could involve detailed studies of its synthesis, properties, and potential applications. This could include experimental studies to determine its physical and chemical properties, investigations of its reactivity and potential uses in chemical reactions, and biological studies to explore any potential pharmacological activity .
特性
IUPAC Name |
4-[1-(quinoline-8-carbonyl)piperidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-21(19-7-1-4-16-5-2-12-23-20(16)19)24-13-3-6-18(14-24)15-8-10-17(11-9-15)22(26)27/h1-2,4-5,7-12,18H,3,6,13-14H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKQZHPXJNBXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC3=C2N=CC=C3)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(Quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5514711.png)
![N-benzyl-N-[(6-methyl-2-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5514717.png)
![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)
![N-[(3S*,4R*)-1-(2-methoxybenzyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5514724.png)
![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)
![N'-[2-(2-isopropyl-5-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5514742.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5514750.png)

![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)
![(1R,5S)-3-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5514765.png)
![5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine](/img/structure/B5514771.png)
![3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5514778.png)
![[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B5514785.png)
![2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)